molecular formula C7H15NO B3051208 N,N-dimethyl-2-prop-2-enoxyethanamine CAS No. 3205-11-6

N,N-dimethyl-2-prop-2-enoxyethanamine

Cat. No.: B3051208
CAS No.: 3205-11-6
M. Wt: 129.2 g/mol
InChI Key: OLYONRCXBJKEEM-UHFFFAOYSA-N
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Scientific Research Applications

N,N-dimethyl-2-prop-2-enoxyethanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of amines depends on their structure and the specific reaction they are involved in. For example, in an SN2 reaction with an alkyl halide, the amine acts as a nucleophile, attacking the electrophilic carbon atom .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-2-prop-2-enoxyethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • N,N-dimethyl-2-prop-2-enoxyethanamine
  • N,N-dimethyl-2-(prop-2-en-1-yloxy)ethanamine
  • Ethanamine, N,N-dimethyl-2-(2-propen-1-yloxy)-

Uniqueness: this compound is unique due to its specific chemical structure, which allows it to act as an effective intermediate and solvent in various applications. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

N,N-dimethyl-2-prop-2-enoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-4-6-9-7-5-8(2)3/h4H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYONRCXBJKEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293977
Record name n,n-dimethyl-2-(prop-2-en-1-yloxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3205-11-6
Record name NSC93255
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93255
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,n-dimethyl-2-(prop-2-en-1-yloxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (17.5 g) and dimethyl formaldehyde (400 mL) were added to a 2-L round-bottom flask. After cooling the flask to 0° C. by immersing in an ice bath, 2-dimethylaminoethanol (0.398 mol) was added. After stirring for about 30 minutes and adding allyl bromide (0.4378 mol), the mixture was stirred for 3 hours after raising the temperature of the reactor to room temperature. Upon completion of reaction, the reaction was terminated by adding water to the flask and the product was extracted using diethyl ether. The extract was concentrated under reduced pressure and used in the next step without further purification. After filtration under reduced pressure, 2-(allyloxy)-N,N-dimethylethanamine was obtained through fractional distillation. Structural analysis was performed by NMR spectroscopy.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0.398 mol
Type
reactant
Reaction Step Two
Quantity
0.4378 mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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